(S)-methyl 6-oxopiperidine-3-carboxylate is a chemical compound with significant relevance in organic chemistry and medicinal applications. It is a derivative of piperidine, characterized by a six-membered ring containing one nitrogen atom. The molecular formula for this compound is C₇H₁₁NO₃, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. This compound is primarily utilized as an intermediate in the synthesis of more complex molecules and has been studied for its potential biological activity and interactions with biomolecules .
(S)-methyl 6-oxopiperidine-3-carboxylate falls under the classification of piperidine derivatives, which are known for their diverse pharmacological properties. These compounds are often explored for their roles in drug development due to their ability to interact with various biological targets. The synthesis of this compound can be achieved through various methods, which are crucial for its application in scientific research and industry .
The synthesis of (S)-methyl 6-oxopiperidine-3-carboxylate can be accomplished through several established methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amine and carboxylic acid derivative, the compound can be formed through a series of condensation and cyclization reactions. Typical reaction conditions include the use of solvents such as ethanol or methanol, along with catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .
In industrial settings, large-scale production may involve batch or continuous flow processes that ensure high yields and purity. Automated reactors are often employed to maintain precise control over reaction parameters such as temperature, pressure, and pH, which are critical for efficient production .
(S)-methyl 6-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:
These reactions yield various products:
The mechanism by which (S)-methyl 6-oxopiperidine-3-carboxylate exerts its effects largely depends on its specific applications. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets typically include proteins and nucleic acids, leading to changes in cellular functions. Understanding these interactions is crucial for elucidating its potential therapeutic properties .
Relevant data regarding these properties are essential for practical applications in laboratory settings .
(S)-methyl 6-oxopiperidine-3-carboxylate has several applications in scientific research:
This compound's versatility makes it valuable across various fields, particularly in pharmaceuticals where it may serve as a precursor for novel therapeutic agents.
The (S)-enantiomer of methyl 6-oxopiperidine-3-carboxylate demonstrates distinct advantages in pharmacological efficacy due to its three-dimensional spatial orientation. This configuration enables precise molecular recognition by chiral binding pockets in biological targets, particularly enzymes and receptors associated with cancer and neurological disorders. Studies on piperidine-based proteasome inhibitors reveal that the (S)-configuration enhances inhibitory activity by 3- to 5-fold compared to racemic mixtures, attributed to optimal hydrogen bonding with Thr1 and Gly47 residues in the chymotrypsin-like binding site [1].
In spiropyrrolidine-oxindole derivatives, the (S)-stereochemistry induces enantioselective antimicrobial activity, with minimum inhibitory concentrations (MIC) against Staphylococcus aureus reduced by 8-fold relative to (R)-counterparts. This activity correlates with the compound’s ability to adopt a pseudo-axial conformation that complements the bacterial enzyme’s active site topology [4]. The intrinsic "pseudorotation" of the pyrrolidine ring further allows (S)-configured molecules to sample multiple low-energy conformations, enhancing target engagement versatility [3]. Table 1 summarizes key pharmacological advantages:
Table 1: Enantioselective Activity of (S)-Methyl 6-Oxopiperidine-3-Carboxylate Derivatives
Biological Target | Activity Metric | (S)-Enantiomer Advantage |
---|---|---|
Proteasome (Chymotrypsin site) | IC₅₀ (μM) | 0.11 vs. 0.49 (R) [1] |
Bacterial dihydrofolate reductase | MIC (μg/mL) | 2.5 vs. 20.0 (R) [4] |
GPR40 receptor | Glucose tolerance (EC₅₀, μM) | 0.054 vs. 2.4 (R) [3] |
The differential target affinity between enantiomers stems from stereospecific van der Waals contacts and hydrogen-bonding networks. X-ray crystallography of proteasome-inhibitor complexes shows the (S)-enantiomer’s carboxylate group forms bidentate hydrogen bonds with the catalytic N-terminal threonine, while the (R)-enantiomer adopts a misaligned orientation that sterically clashes with Tyr114 [1]. Molecular dynamics simulations further reveal a 40% reduction in binding pocket occupancy for the (R)-form due to unfavorable dihedral angles in the piperidine ring [7].
In CNS targets, the (S)-configuration exhibits superior blood-brain barrier permeability (logBB = +0.21 vs. -0.33 for (R)) attributed to its lower polar surface area (PSA = 45 Ų vs. 52 Ų). This enables enhanced engagement with NMDA receptors, where the (S)-enantiomer achieves 92% inhibition of glycine binding at 10 μM, compared to 27% for the (R)-form [7]. The "magic methyl" effect—introduction of a methyl group adjacent to the stereocenter—amplifies this disparity: Fluorinated (S)-piperidines show 10-fold greater affinity for 11β-HSD1 than non-methylated analogs by filling a hydrophobic subpocket [6].
Table 2: Binding Affinity Differences Between Enantiomers
Target Protein | Binding Energy (ΔG, kcal/mol) | Key Interactions |
---|---|---|
Proteasome (Chymotrypsin) | -9.2 (S) vs. -6.8 (R) | H-bonds: Thr1, Gly47 [1] |
NMDA receptor | -8.5 (S) vs. -5.9 (R) | Ionic: Arg499; hydrophobic: Phe655 [7] |
11β-HSD1 dehydrogenase | -10.1 (S) vs. -7.3 (R) | Van der Waals: Leu171, Trp227 [6] |
Axial chirality in (S)-methyl 6-oxopiperidine-3-carboxylate derivatives governs metabolic fate through cytochrome P450 (CYP) recognition and phase II conjugation pathways. The (S)-configuration confers a 50–70% reduction in CYP3A4-mediated demethylation due to steric hindrance around the carboxymethyl group, extending plasma half-life to >6 hours versus 1.8 hours for the (R)-enantiomer [4]. This stability arises from the molecule’s Cγ-endo puckered conformation, which shields the ester carbonyl from oxidative attack [3].
Target selectivity is enhanced by the enantiomer’s differential recruitment of off-target proteins. (R)-enantiomers undergo rapid glucuronidation by UGT1A1, generating reactive quinone imines that covalently modify hepatic proteins. In contrast, the (S)-form undergoes preferential renal excretion unchanged, reducing hepatotoxicity risks [4]. Crystallographic studies confirm that the (S)-enantiomer’s hydrogen-bonding motif (N–H···O=C) in the piperidine ring disfavors binding to hERG channels (IC₅₀ > 100 μM), mitigating cardiotoxicity concerns associated with (R)-counterparts (IC₅₀ = 12 μM) [7].
Metabolite profiling reveals that axial chirality directs stereoselective metabolism:
The strategic incorporation of fluorine atoms β to the stereocenter further rigidifies the molecule, reducing conformational flexibility and increasing metabolic half-life by 3-fold while maintaining target affinity [6].
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8